molecular formula C8H12Cl2N2 B3077833 2-Chloromethyl-4-dimethylaminopyridine hydrochloride CAS No. 104969-49-5

2-Chloromethyl-4-dimethylaminopyridine hydrochloride

Cat. No. B3077833
CAS RN: 104969-49-5
M. Wt: 207.1 g/mol
InChI Key: OZFJSQKWBBYAMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloromethyl-4-dimethylaminopyridine hydrochloride (CDP) is a chemical compound used in various applications. It can be synthesized using maltol as a starting material . CDP and DMS (dimethyl sulfate) are used in the preparation of pantoprazole sodium (PPS), an antiulcerative drug .


Molecular Structure Analysis

The molecular formula of 2-Chloromethyl-4-dimethylaminopyridine hydrochloride is C8H10ClNO2·HCl, and its molecular weight is 224.08 . More detailed structural analysis would require specific spectroscopic data or crystallographic studies, which are not available in the search results.


Physical And Chemical Properties Analysis

2-Chloromethyl-4-dimethylaminopyridine hydrochloride is a solid at 20°C . It has a melting point of 150°C (dec.) . It is soluble in water . The compound’s purity, as determined by nonaqueous titration and argentometric titration, is a minimum of 98.0% .

Scientific Research Applications

Supramolecular Architecture

Studies on non-covalent interactions involving 4-dimethylaminopyridine and various organic acids have advanced our understanding of supramolecular architectures. The formation of anhydrous and hydrous multicomponent organic acid–base adducts with 4-dimethylaminopyridine shows significant potential in creating 2D-3D framework structures. These complexes are characterized by N H⋯O, O H⋯O, and O H⋯S hydrogen bonds and secondary propagating interactions, playing crucial roles in structure extension (Zhang et al., 2015).

Charge-Transfer Molecular Complexes

The interactions between 4-dimethylaminopyridine (4DMAP) and π-acceptors like tetracyanoethylene (TCNE) have been spectrophotometrically studied, showing that 4DMAP acts as an electron donor forming charge-transfer (CT) complexes. The stoichiometries of these reactions are not fixed but dependent on the donor and acceptor's nature. This study provides insights into the molecular structures and the energetic aspects of the formed CT-complexes (Mostafa et al., 2015).

Green Chemistry in Peptide Synthesis

In solid-phase peptide synthesis, 4-dimethylaminopyridine is used to incorporate the first amino acid on various resins. However, due to the hazardous nature of commonly used solvents like dichloromethane, there's a shift towards greener alternatives. 2-methyltetrahydrofuran is proposed as a safer and environmentally friendly solvent for this purpose, showing comparable results in amino acid loading and peptide formation with reduced risks to human health and the environment (Al Musaimi et al., 2018).

Safety and Hazards

This compound is classified as having acute toxicity if swallowed or in contact with skin. It can cause skin irritation, serious eye damage, and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and disposing of contents/container to an approved waste disposal plant .

properties

IUPAC Name

2-(chloromethyl)-N,N-dimethylpyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2.ClH/c1-11(2)8-3-4-10-7(5-8)6-9;/h3-5H,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZFJSQKWBBYAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=NC=C1)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloromethyl-4-dimethylaminopyridine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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